molecular formula C14H8Cl3N B2975176 4,7-dichloro-2-(4-chlorophenyl)-1H-indole CAS No. 881040-20-6

4,7-dichloro-2-(4-chlorophenyl)-1H-indole

Cat. No.: B2975176
CAS No.: 881040-20-6
M. Wt: 296.58
InChI Key: VBRUAVAYHAMVPM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Heterocycle as a Privileged Scaffold in Chemical Biology

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. It is frequently described as a "privileged scaffold," a term for molecular frameworks that can bind to a variety of biological receptors and enzymes with high affinity. This versatility has made the indole nucleus a central component in numerous natural products, including alkaloids and peptides, as well as a multitude of synthetic pharmaceutical agents.

The indole scaffold's utility stems from its unique structural and electronic properties. It can participate in various intermolecular interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, allowing it to mimic the structures of proteins and bind effectively to enzyme active sites. This adaptability has led to the development of indole-based drugs across a wide spectrum of therapeutic areas, including oncology, neurology, and infectious diseases. The structural versatility of indoles allows for the design of compounds that can specifically target diseased cells while minimizing toxicity to normal tissues.

The following table provides examples of U.S. FDA-approved drugs that feature the indole scaffold, illustrating its broad therapeutic impact.

Drug NameTherapeutic Application
Indomethacin (B1671933)Nonsteroidal anti-inflammatory drug (NSAID)
OndansetronAntiemetic (prevents nausea and vomiting)
TadalafilTreatment for erectile dysfunction and pulmonary hypertension
ErgotamineTreatment for migraine headaches
FrovatriptanTreatment for migraine headaches

Rationale for Academic Research on Halogenated Indole Derivatives

The deliberate incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Approximately one-third of drugs in clinical development contain a halogen. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity (fat solubility), metabolic stability, and binding affinity to its target.

Key effects of halogenation in drug design include:

Modulation of Lipophilicity : Halogens can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

Metabolic Blocking : Placing a halogen at a site on the molecule that is susceptible to metabolic degradation can block this process, thereby increasing the drug's half-life and duration of action.

Enhanced Binding Affinity : Halogen atoms can act as key binding points in a protein's active site. The formation of "halogen bonds"—a type of noncovalent interaction where the halogen acts as an electron-acceptor—is now recognized as a significant contributor to the stability of drug-target complexes. This interaction can lead to higher potency and selectivity.

Conformational Control : The size and electronic nature of halogens can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal interaction with a biological target.

The following table summarizes the strategic roles of halogenation in drug discovery.

Effect of HalogenationRationale in Medicinal Chemistry
Increased PotencyHalogen bonds and steric effects can lead to tighter binding with the biological target.
Improved PharmacokineticsHalogens can block metabolic pathways, increasing the drug's stability and duration of action.
Enhanced Membrane PermeabilityIncreased lipophilicity can improve absorption and distribution of the drug in the body.
Target SelectivitySpecific halogen interactions can favor binding to one biological target over others, reducing off-target side effects.

Overview of the Research Landscape for 4,7-dichloro-2-(4-chlorophenyl)-1H-indole and Related Structural Motifs

A review of the scientific literature and chemical databases indicates a notable absence of specific research focused on this compound. There are no prominent studies detailing its synthesis, biological evaluation, or application in medicinal chemistry. This suggests that this specific compound may be a novel entity, a theoretical structure for screening libraries, or a low-priority research target to date.

However, the research landscape for structurally related motifs is active, providing context for the potential interest in this compound. The key features of the target molecule are its dichlorinated indole core and the 4-chlorophenyl substituent at the 2-position. Research on related compounds often focuses on how these features contribute to biological activity.

Dichlorinated Heterocycles : Compounds featuring a dichlorinated aromatic or heterocyclic core are common in drug discovery. For example, 4,7-dichloroquinoline (B193633) is a well-known chemical intermediate used in the synthesis of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.org The dichloro-substitution pattern is crucial for the chemical reactivity needed to build the final drug molecule. Similarly, other dichlorinated scaffolds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, have been investigated as potent ligands for nuclear receptors involved in metabolic diseases. nih.govnih.gov This demonstrates that dichlorination is a recognized strategy for creating key intermediates and active pharmaceutical ingredients.

Chlorinated 2-Phenylindoles : The 2-phenylindole (B188600) scaffold is a classic structure in medicinal chemistry. The presence and position of chloro-substituents on either the indole or the phenyl ring are known to significantly impact biological activity. For instance, structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that a chloro group at the fourth position of a phenyl ring can be critical for potency. researchgate.net In various molecular scaffolds, the addition of electron-withdrawing groups like chlorine often enhances biological activity. researchgate.net Research into indole derivatives continues to explore how different substitution patterns, including halogenation, can lead to new therapeutic agents for a range of diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-2-(4-chlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N/c15-9-3-1-8(2-4-9)13-7-10-11(16)5-6-12(17)14(10)18-13/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRUAVAYHAMVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,7 Dichloro 2 4 Chlorophenyl 1h Indole and Its Structural Analogs

Strategies for the Construction of the 1H-Indole Core

The assembly of the bicyclic indole (B1671886) structure is a foundational step in the synthesis of 4,7-dichloro-2-(4-chlorophenyl)-1H-indole. Various classical and modern synthetic methods can be employed or adapted to create the core indole ring system, which can then be further modified.

Fischer Indole Synthesis and its Adaptations for Halogenated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.comjk-sci.com Common catalysts for this reaction include Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

To synthesize the specific target compound, this compound, the Fischer synthesis would hypothetically involve the reaction between (2,5-dichlorophenyl)hydrazine and 4'-chloroacetophenone. The process begins with the formation of the corresponding phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.

While the Fischer synthesis is highly versatile, the use of heavily halogenated precursors can present challenges. The reaction conditions, particularly the choice of acid catalyst and temperature, must be carefully optimized to accommodate the electronic effects of the halogen substituents on the phenylhydrazine and acetophenone starting materials. researchgate.net A potential complication with certain zinc halide catalysts is the possibility of halogen interchange, which could affect the final substitution pattern of the indole product. researchgate.net Modern modifications, such as the Buchwald modification, utilize palladium catalysis to form the necessary N-arylhydrazone intermediates via cross-coupling reactions, expanding the scope and applicability of this classical method. wikipedia.org

Table 1. Catalysts and Conditions for Fischer Indole Synthesis
Catalyst TypeExamplesTypical ConditionsReference
Brønsted AcidsPolyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA), HCl, H₂SO₄Elevated temperatures wikipedia.org
Lewis AcidsZinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)Elevated temperatures wikipedia.org
Palladium Catalysis (Buchwald Mod.)Pd catalysts for cross-coupling of aryl bromides and hydrazonesMild to moderate temperatures wikipedia.org

Transition-Metal-Catalyzed Annulation Reactions for Indole Ring Formation

Modern synthetic chemistry offers a variety of transition-metal-catalyzed reactions for the construction of the indole nucleus, providing alternatives to classical methods. mdpi.commdpi.com These reactions often exhibit high efficiency and functional group tolerance. Catalysts based on palladium, rhodium, cobalt, and copper are commonly employed for these transformations. mdpi.comnih.gov

One prevalent strategy involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne (a modified Sonogashira coupling followed by cyclization) or an enamine. researchgate.net For the synthesis of a 4,7-dichloroindole core, a starting material such as 2-bromo-3,6-dichloroaniline could be coupled with a suitable alkyne. The reaction proceeds through the formation of new carbon-carbon and carbon-nitrogen bonds to construct the indole ring. researchgate.net These methods are advantageous as they often proceed under milder conditions than the Fischer synthesis and can accommodate a wide range of functional groups. researchgate.net

Other transition-metal-catalyzed approaches include intramolecular C-H activation/amination reactions. For instance, appropriately substituted N-aryl enamines can undergo palladium-catalyzed intramolecular cyclization to form the indole scaffold. researchgate.net Rhodium and cobalt catalysts have also been utilized in annulation reactions of anilines with alkynes or in cross-dehydrogenative couplings to form the indole ring. mdpi.com

Multicomponent Reaction Protocols for Indole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have emerged as powerful tools for the efficient assembly of complex heterocyclic structures like indoles. nih.govrug.nlarkat-usa.org These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov

Several MCR strategies have been developed for indole synthesis. For instance, a three-component approach can be designed where an arylhydrazine, an organometallic reagent, and a nitrile are combined. nih.gov The organometallic reagent and nitrile first form a metalloimine, which then condenses with the arylhydrazine to create the hydrazone intermediate necessary for a subsequent Fischer-type cyclization, all in a one-pot process. nih.gov Other MCRs might involve the reaction of anilines, isocyanides, and other building blocks to assemble the indole core in a stepwise or cascade fashion. rug.nl

While highly efficient, the direct application of an MCR to form a specifically substituted, polychlorinated indole like this compound would require careful selection of appropriately functionalized starting materials to ensure the desired substitution pattern is achieved. nih.govresearchgate.net

Regioselective Functionalization of the Indole Nucleus

Once the core indole structure is formed, or if starting from a simpler indole, the next critical phase is the precise installation of substituents. The functionalization of the indole ring is complicated by the presence of multiple reactive sites, making regioselectivity a key challenge. nih.gov

Installation of the 4-chlorophenyl Moiety at C2 and other positions

The introduction of an aryl group at the C2 position of the indole ring is a well-established transformation, often accomplished via transition-metal-catalyzed cross-coupling reactions. kuleuven.be The most common methods include the Suzuki-Miyaura coupling and direct C-H arylation.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com To install a 4-chlorophenyl group at C2, a 2-haloindole (e.g., 2-bromo-4,7-dichloroindole) can be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. acs.orgnih.govsigmaaldrich.com This method is highly reliable and tolerates a wide variety of functional groups on both coupling partners. ias.ac.in

Alternatively, direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization (halogenation) of the indole at the C2 position. rsc.org Palladium catalysts can mediate the direct coupling of the C2-H bond of an indole (such as 4,7-dichloro-1H-indole) with an aryl halide (like 1-bromo-4-chlorobenzene or a diaryliodonium salt). kuleuven.bensf.gov These reactions often require an oxidant and specific ligands to achieve high selectivity for the C2 position over the often more reactive C3 position. ias.ac.innsf.gov

N1-Substitution Strategies and their Synthetic Implications

The functionalization of the indole nitrogen (N1-position) is a critical step in modifying the electronic properties and biological activities of indole derivatives. Classical N-alkylation conditions typically involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org However, a significant challenge in this process is the competing C3-alkylation, as the indole anion is an ambident nucleophile.

The regioselectivity of the alkylation is influenced by several factors, including the base, solvent, and temperature. For instance, incomplete deprotonation of the indole NH can lead to direct reaction at the C3-position. rsc.org Studies have shown that using a stronger base or increasing the reaction temperature can favor N-alkylation over C3-alkylation. In one optimization study, complete N-alkylation was achieved at 80°C, which corresponded to a 91% isolated yield of the desired 1,2,3-trisubstituted indole. rsc.org

Beyond simple alkylation, N-arylation represents another important transformation. Common methods for creating N-aryl indoles involve metal-catalyzed cross-coupling reactions. nih.gov These reactions, however, can be sensitive to sterically hindered substrates. For indoles with bulky substituents at the C2 or C7 positions, N-arylation yields may be reduced. nih.gov For example, the synthesis of N-(2-, 3-, and 4-chlorophenyl)indoles demonstrated that the yield increased as the chlorine atom was positioned further from the indole core, highlighting the impact of steric hindrance. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient N-arylation protocols, including the use of photocatalysis to generate aromatic N-heterocyclic radicals for C-H amination, circumventing the need for prefunctionalized aryl halides.

Table 1: Optimization of Indole N-Alkylation Conditions

EntryBase (equiv.)SolventTemperature (°C)N:C Alkylation RatioYield (%)
1NaH (1.2)THF/DMF (9:1)2570:30-
2NaH (4)THF/DMF (9:1)2570:30-
3NaH (4)THF/DMF (4:1)2576:24-
4NaH (4)THF/DMF (4:1)5085:15-
5NaH (4)THF/DMF (4:1)6592:8-
6NaH (4)THF/DMF (4:1)80>99:191

This table is generated based on data presented in optimization studies for indole N-alkylation. rsc.org

C3-Functionalization Methodologies for Indole Derivatives

The C3-position of the indole nucleus is the most nucleophilic site, making it a prime target for electrophilic substitution and other functionalization reactions. chemrxiv.org Direct C3-alkylation is a common strategy to introduce diverse substituents.

One approach involves the use of Lewis acids, such as BF₃•OEt₂, to catalyze the alkylation of indoles with activated alkenes, like maleimides. nih.gov The reaction conditions can be optimized by screening different catalysts and solvents, with BF₃•OEt₂ in ethyl acetate at 60°C proving effective for the synthesis of 3-indolylsuccinimides. nih.gov The electronic nature of the indole substituent influences the reaction efficiency; electron-donating groups at the C5-position generally increase the yield of the C3-alkylation product. nih.gov

Another powerful strategy is the hydrogen autotransfer (HA) or borrowing hydrogen (BH) methodology, which utilizes readily available alcohols as alkylating agents. chemrxiv.orgrsc.orgchemrxiv.org These reactions are often catalyzed by precious metals, but metal-free alternatives have been developed. For instance, a system using Cs₂CO₃ and Oxone® can mediate the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols in moderate to high yields. chemrxiv.orgrsc.orgchemrxiv.org This method is proposed to proceed via an initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.orgrsc.orgchemrxiv.org

Palladium-catalyzed C-H functionalization offers a direct route to C3-arylated indoles. acs.org However, for free (NH) indoles, directing groups are often necessary to control the regioselectivity. In some cases, functional groups already present at the C3-position, such as a formyl or acetyl group, can direct arylation to other positions like C4 or C2. acs.org

Optimization of Reaction Conditions and Isolation Techniques in Indole Synthesis

The successful synthesis of complex indoles like this compound hinges on the careful optimization of reaction conditions and the implementation of effective isolation techniques.

Optimization of Reaction Conditions: The process of optimization involves systematically screening various parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the development of a multicomponent reaction to synthesize 3-fluoroalkyl-substituted indoles, various photocatalysts, bases, and solvents were screened. acs.org The optimal conditions were identified as using fac-Ir(ppy)₃ as the photocatalyst and Na₂CO₃ as the base in a mixed solvent system under blue LED irradiation. acs.org Similarly, in palladium-catalyzed cyclizations to form indole-3-carboxylates, microwave irradiation has been employed to accelerate the reaction, with solvents like DMF, ACN, or DMSO being tested to find the most suitable medium. mdpi.com The choice of solvent can be critical; for example, in Fischer indolisation reactions, moving from ethereal solvents to THF can improve yield and reduce by-product formation. rsc.org

Table 2: Screening of Catalysts and Bases for a Multicomponent Indole Synthesis

EntryPhotocatalystBaseYield (%)
1fac-Ir(ppy)₃Na₂CO₃51
2fac-Ir(ppy)₃NaHCO₃35
3fac-Ir(ppy)₃K₂CO₃42
4fac-Ir(ppy)₃Cs₂CO₃45
5Ru(bpy)₃Cl₂Na₂CO₃25
64CzIPNNa₂CO₃31
7Eosin YNa₂CO₃<10
8NoneNa₂CO₃No reaction

This table is generated based on data from optimization studies for a visible-light-induced indole synthesis. acs.org

Isolation Techniques: Following the completion of the reaction, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products. Standard laboratory procedures are typically employed.

A common first step is an aqueous workup, where the reaction mixture is quenched and extracted with an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate. acs.org The combined organic extracts are then washed, dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure. acs.org

The final and most crucial step is purification, which is most often achieved by silica gel column chromatography. acs.org This technique separates compounds based on their polarity, allowing for the isolation of the desired indole derivative in high purity. In some cases, recrystallization from a suitable solvent system can be used to obtain highly pure crystalline products.

Reaction Mechanisms in the Synthesis and Transformation of 4,7 Dichloro 2 4 Chlorophenyl 1h Indole

Mechanistic Elucidation of Key Cyclization Pathways

While common indole (B1671886) syntheses like the Fischer, Larock, and various palladium-catalyzed methods exist, their applicability and specific mechanistic pathways for producing the sterically hindered and electronically complex 4,7-dichloro-2-(4-chlorophenyl)-1H-indole are not documented. For example, a hypothetical Fischer indole synthesis would involve the acid-catalyzed reaction of (2,5-dichlorophenyl)hydrazine with 4'-chloroacetophenone. The mechanism proceeds through a phenylhydrazone intermediate, which, after protonation and isomerization to an enamine, undergoes a key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgbyjus.com However, the influence of the three chloro-substituents on the feasibility and outcome of this multi-step rearrangement is unknown. Similarly, a Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne, has a well-defined catalytic cycle but its successful application to the specific precursors required for this target molecule is not reported. wikipedia.orgub.edu

Detailed Analysis of Electrophilic Aromatic Substitution on Halogenated Indoles

The indole nucleus is generally susceptible to electrophilic attack, most commonly at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. However, the reactivity and regioselectivity of this compound would be complex. The molecule possesses multiple potential reaction sites, and the directing effects of the existing substituents are competing. The chloro groups at C4 and C7 are electron-withdrawing via induction but are ortho-, para-directing due to resonance, while also deactivating the benzene (B151609) portion of the indole ring. youtube.com The 4-chlorophenyl group at C2 further modifies the electronic distribution. Without experimental data, a detailed analysis of where an incoming electrophile would attack is purely speculative.

Nucleophilic Substitution Processes and their Regioselectivity

Nucleophilic aromatic substitution (SNAr) on the chloro-substituents of the indole ring or the 2-phenyl ring would require significant activation by potent electron-withdrawing groups, which are absent in the core structure. The chlorine atoms on the benzene portion of the indole (C4 and C7) and on the C2-phenyl group are attached to sp²-hybridized carbons and are generally unreactive towards nucleophiles under standard conditions. Determining the regioselectivity—which of the three chlorine atoms might be substituted under specific, likely harsh, conditions—is not possible without empirical evidence. wuxiapptec.comnih.gov

Role of Catalysts and Reagents in Directed Indole Functionalization

Modern organic synthesis employs a variety of catalysts and reagents to direct the functionalization of heterocyclic compounds. For instance, palladium catalysts are crucial for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that could be used to modify the indole core or introduce the 2-aryl group during synthesis. researchgate.netrsc.org Lewis acids or Brønsted acids are essential catalysts for classical cyclizations like the Fischer indole synthesis. wikipedia.org However, the specific catalysts, reagents, and conditions optimized for the synthesis and subsequent functionalization of this compound have not been described in the available literature.

Due to the absence of specific research on this compound, providing a detailed and accurate article that adheres to the strict constraints of the user's request is not feasible.

Computational and Theoretical Chemistry Investigations of 4,7 Dichloro 2 4 Chlorophenyl 1h Indole

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org

A theoretical DFT study on 4,7-dichloro-2-(4-chlorophenyl)-1H-indole would calculate the energies of its HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial parameter for predicting the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO densities would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO density is localized over the imidazole (B134444) and phenyl rings, while the LUMO is present on the imidazole and chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterPredicted Value (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital.
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)Data not availableELUMO - EHOMO; indicates chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. acadpubl.eu

For this compound, an NBO analysis would identify the key donor-acceptor interactions. These "hyperconjugative" interactions, such as those between lone pairs (n) and antibonding orbitals (π* or σ*), are measured by a second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. acadpubl.eu This analysis would reveal how the chloro-substituents and the phenyl group influence the electronic charge distribution and stability of the indole (B1671886) ring system.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Description
Data not availableData not availableData not availableIntramolecular charge transfer and stabilization energy.
Data not availableData not availableData not availableDelocalization from lone pairs or π-bonds to antibonding orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is used to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

An MEP map of this compound would likely show negative potential around the chlorine atoms and the π-system of the indole and phenyl rings, indicating these as potential sites for interaction with electrophiles. Positive potential would be expected around the N-H proton of the indole ring, highlighting its potential as a hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a compound in various environments (e.g., in solution). nih.govsciepub.com

An MD simulation of this compound would reveal its preferred three-dimensional conformations and the rotational barriers between them. For instance, the simulation would explore the rotation around the single bond connecting the indole and the 4-chlorophenyl rings, identifying the most stable (lowest energy) dihedral angle. This information is crucial for understanding how the molecule might bind to a biological target.

Analysis of Intermolecular Interactions and Supramolecular Networks

In the solid state, molecules pack together to form a crystal lattice, held together by various non-covalent interactions. Understanding these interactions is key to predicting the crystal structure and physical properties of a compound.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The surface is generated around a molecule, and the distances to the nearest atoms inside and outside the surface are used to create a 2D "fingerprint plot." This plot provides a summary of all intermolecular contacts.

Table 3: Hypothetical Hirshfeld Surface Contact Contributions for this compound

Contact TypeContribution (%)Description
H···HData not availableVan der Waals interactions.
C···H / H···CData not availableInteractions involving aromatic and other C-H bonds.
Cl···H / H···ClData not availableHalogen-hydrogen interactions.
N···H / H···NData not availablePotential hydrogen bonding.
C···CData not availablePotential π-π stacking interactions.
OtherData not availableContributions from other less frequent contacts.

Quantification of Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a crucial role in the supramolecular assembly, crystal packing, and biological interactions of molecules. For this compound, both types of interactions are of significant interest due to the presence of the indole N-H group and multiple chlorine atoms.

Hydrogen Bonding: The primary hydrogen bond donor in this compound is the indole N-H group. The hydrogen atom attached to the nitrogen is acidic and can form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, in solvent molecules or other interacting species. The strength and geometry of these hydrogen bonds are critical for the molecule's conformation and its interactions in a biological or chemical system. nih.gov Computational studies on similar indole derivatives have shown that N-H hydrogen bonding is fundamental to their structural organization. nih.govrsc.org

Theoretical methods are employed to quantify these interactions. By calculating the interaction energies between the indole derivative and a model hydrogen bond acceptor, the stability of the resulting complex can be determined. For instance, the interaction energy can be calculated by comparing the energy of the hydrogen-bonded complex to the sum of the energies of the individual, non-interacting molecules.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (electron donor). nih.gov The chlorine atoms in this compound, particularly those attached to the aromatic rings, can participate in halogen bonding. This interaction is directional and has been increasingly recognized for its importance in crystal engineering and drug design. nih.govnih.gov

Interaction TypeDonorAcceptorTypical Computational Method
Hydrogen BondIndole N-HLewis Base (e.g., H₂O, Acetone)DFT, MP2
Halogen BondC-ClLewis Base (e.g., H₂O, Acetone)DFT, MP2

Theoretical Prediction of Spectroscopic Properties (e.g., IR, NMR) for Structural Confirmation

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be used to confirm the structure of newly synthesized compounds. DFT calculations are routinely used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrational modes would include:

N-H Stretch: A characteristic peak typically found in the region of 3200-3800 cm⁻¹. researchgate.net

C-H Aromatic Stretches: Occurring around 3000-3100 cm⁻¹.

C=C Aromatic Ring Stretches: A series of peaks in the 1400-1600 cm⁻¹ region.

C-N Stretch: Vibrations involving the indole ring nitrogen.

C-Cl Stretches: Typically found in the lower frequency region of the spectrum.

Comparing the computed spectrum with an experimentally obtained spectrum allows for detailed structural assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations involve determining the magnetic shielding around each nucleus within the molecule's optimized geometry. The predicted chemical shifts for this compound would provide a map of its electronic environment. For instance, the protons on the aromatic rings will have distinct chemical shifts influenced by the electron-withdrawing chlorine atoms. Similarly, the carbon atoms directly bonded to chlorine would exhibit characteristic shifts in the ¹³C NMR spectrum. nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR data. eurjchem.com

Spectroscopic TechniquePredicted ParameterKey Structural Features
IR SpectroscopyVibrational Frequencies (cm⁻¹)N-H, C-H, C=C, C-Cl bond stretches and bends
¹H NMR SpectroscopyChemical Shifts (ppm)Aromatic protons, N-H proton
¹³C NMR SpectroscopyChemical Shifts (ppm)Aromatic carbons, carbons bonded to chlorine

Prediction and Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. arxiv.org Organic molecules, particularly those with extended π-conjugated systems, can exhibit significant NLO responses. nih.gov Indole derivatives are known to be good candidates for NLO materials due to the electron-rich nature of the indole ring system. researchgate.netarxiv.org

The NLO properties of a molecule are determined by its response to an applied electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response and is of primary interest for applications like second-harmonic generation. analis.com.my

Optimizing the molecular geometry.

Calculating the dipole moment, polarizability, and hyperpolarizability tensors.

Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions that contribute to the NLO properties. ymerdigital.com

Studies on similar substituted indoles and other organic chromophores have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability. analis.com.myresearchgate.net Computational screening allows for the rational design of new molecules with optimized NLO characteristics. nih.gov

NLO PropertyDescriptionImportance
Dipole Moment (μ)Measure of molecular polarity.Influences molecular packing and solubility.
Polarizability (α)Measure of the distortion of the electron cloud by an electric field.Relates to the linear optical response.
First Hyperpolarizability (β)Measure of the second-order nonlinear optical response.Key parameter for applications like second-harmonic generation.

Molecular Interactions and Biological Target Engagement of 4,7 Dichloro 2 4 Chlorophenyl 1h Indole and Its Analogs

Investigation of Ligand-Protein Binding Mechanisms through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of ligands like 4,7-dichloro-2-(4-chlorophenyl)-1H-indole with their protein targets.

Analysis of Binding Pockets and Key Amino Acid Residues

For instance, molecular docking studies of various ligands with the CB1 receptor have identified several key residues crucial for binding. These often include hydrophobic residues that form van der Waals interactions with the ligand, as well as polar residues capable of forming hydrogen bonds. The binding pockets of GPCRs are known to be somewhat flexible, allowing for induced-fit adjustments upon ligand binding. The specific residues involved can vary depending on the ligand's structure and conformational flexibility.

Table 1: Key Amino Acid Residues in GPCR Binding Pockets Interacting with Various Ligands

ReceptorLigand TypeKey Interacting Amino Acid ResiduesReference
Cannabinoid Receptor 1 (CB1)Various Agonists/AntagonistsF200, W279, F268, L193, M363 cnr.it
5-HT4 ReceptorAntagonist GR125487F275, F276, F201, W272 researchgate.net
β2-Adrenergic ReceptorCarazololF290, F289, F208, W286 researchgate.net
A2A Adenosine (B11128) ReceptorAgonists/Inverse AgonistsResidues within the central cavity nih.gov

Role of Specific Functional Groups in Ligand-Target Recognition

The functional groups of a ligand play a critical role in its recognition and binding to a biological target. In the case of this compound, the chloro and phenyl groups, as well as the indole (B1671886) scaffold itself, are key determinants of its molecular interactions.

Studies on chloroindole analogs of synthetic cannabinoids have demonstrated that the position of the chlorine atom on the indole core significantly affects binding affinity for the CB1 receptor. mdpi.com Specifically, chlorination at the 7-position, as seen in the subject compound, has been shown to largely retain high binding affinity relative to the non-chlorinated parent compound. mdpi.com This suggests that the chloro group at this position may engage in favorable interactions within the binding pocket or, at the very least, does not create steric hindrance that would impede binding. mdpi.com

The 4-chlorophenyl group at the 2-position of the indole is also a critical feature. In related series of compounds, the presence of an aromatic ring at this position is often crucial for activity. The chloro-substitution on this phenyl ring can influence the electronic properties of the molecule and may participate in specific halogen bonding or hydrophobic interactions within the receptor's binding site. Structure-activity relationship (SAR) studies on other chemical scaffolds have shown that electron-withdrawing groups on a phenyl ring can enhance biological activity.

The indole core itself serves as a crucial scaffold, providing a rigid framework that correctly orients the substituent groups for optimal interaction with the target protein. The NH group of the indole can act as a hydrogen bond donor, a common interaction motif in ligand-protein binding.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many indole-containing compounds have been found to modulate their activity.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The cannabinoid receptor 1 (CB1) is a well-known GPCR that is primarily expressed in the central nervous system. Besides orthosteric ligands that bind to the primary active site, the CB1 receptor also possesses allosteric binding sites. Allosteric modulators can enhance or diminish the effect of orthosteric ligands without directly competing with them.

While direct evidence for this compound as a CB1 allosteric modulator is not available, the 2-phenyl-indole scaffold is recognized as a privileged structure for targeting GPCRs, including for allosteric modulation. nih.gov Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have shown that the position of the chlorine atom on the indole ring significantly influences the binding affinity to the hCB1 receptor. mdpi.com Specifically, chlorination at the 4- and 5-positions of the indole core reduced binding affinity, whereas chlorination at the 2-, 6-, and 7-positions largely retained the binding affinity compared to the parent compound. mdpi.com This suggests that the 7-chloro substitution in this compound is likely compatible with high-affinity binding to the CB1 receptor. mdpi.com

Agonistic and Antagonistic Interactions with Other Receptor Systems

The promiscuity of drug-like molecules, including the ability to interact with multiple GPCRs, is a well-documented phenomenon. frontiersin.org Therefore, it is plausible that this compound and its analogs could interact with other GPCRs beyond the CB1 receptor.

Pharmacological profiling of compounds against a panel of GPCRs is a common strategy to identify potential on-target and off-target activities. revvity.com For example, studies on other complex molecules have revealed agonist or antagonist effects at various GPCRs, including adrenergic, adenosine, opioid, and serotonin (B10506) receptors. mdpi.com Given the structural features of this compound, particularly the 2-arylindole scaffold, it is conceivable that it could exhibit activity at other GPCRs. For instance, halogenated 2-arylindolyl-3-oxocarboxamides have been developed as high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR), another type of receptor.

Table 2: Potential GPCR Interactions Based on Analog Studies

Receptor FamilyPotential InteractionRationale based on Analog Studies
Adrenergic ReceptorsAgonist/AntagonistSome GPCR ligands show cross-reactivity with adrenergic receptors. frontiersin.org
Adenosine ReceptorsAntagonistCertain heterocyclic compounds have shown antagonist activity at adenosine receptors. mdpi.com
Opioid ReceptorsAntagonistSome complex natural products have demonstrated antagonist effects at delta-opioid receptors. mdpi.com
Serotonin ReceptorsAgonist/AntagonistThe indole nucleus is a core component of serotonin and many of its receptor ligands.
Peripheral Benzodiazepine Receptor (PBR)LigandHalogenated 2-arylindole derivatives have shown high affinity for PBR.

Enzyme Inhibition Mechanisms and Kinetics

In addition to interacting with receptors, many small molecules can inhibit the activity of enzymes. The 2-phenyl-indole scaffold is present in a number of compounds that have been investigated as enzyme inhibitors.

Studies on substituted 2,3-diaryl-indoles have demonstrated their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov These compounds were found to be inhibitors of COX-2 in the low micromolar range. nih.govnih.gov The mechanism of inhibition for many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes is competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Furthermore, derivatives of 2-phenylthiomethyl-benzoindole with chloro and methyl substitutions have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, another key player in the inflammatory cascade. researchgate.net The inhibitory activity of these compounds was in the sub-micromolar range, and some also showed dual inhibition of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net The kinetics of enzyme inhibition can be complex, and inhibitors can be classified as competitive, non-competitive, uncompetitive, or mixed-type, depending on how they interact with the enzyme and the enzyme-substrate complex.

Table 3: Enzyme Inhibition by Structurally Related Indole Derivatives

Enzyme TargetInhibitor ScaffoldType of Inhibition (if known)Reference
Cyclooxygenase-2 (COX-2)2,3-Diaryl-substituted indolesNot specified nih.govnih.gov
5-Lipoxygenase (5-LOX)2-Phenylthiomethyl-benzoindole derivativesNot specified researchgate.net
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)2-Phenylthiomethyl-benzoindole derivativesNot specified researchgate.net

Inhibition of Bacterial Hyaluronidase (B3051955)

Indole derivatives have been identified as a promising scaffold for the development of bacterial hyaluronidase inhibitors. These enzymes act as "spreading factors" for pathogenic bacteria, degrading hyaluronic acid in the host's extracellular matrix to facilitate tissue invasion. The inhibition of these enzymes is a key strategy to counteract bacterial virulence.

Research into the structure-activity relationships of indole-based compounds has provided valuable insights. For instance, a 2-phenylindole (B188600) derivative, specifically 1-decyl-2-(4-sulfamoyloxyphenyl)-1H-indol-6-yl-sulfamate, was co-crystallized with Streptococcus pneumoniae hyaluronidase (hylSpn). uni-regensburg.ded-nb.info X-ray analysis of this complex revealed that the inhibitor binds within the enzymatic active site, mimicking the binding mode of the natural hyaluronan substrate. uni-regensburg.ded-nb.info The indole ring itself engages in hydrophobic interactions, stacking with the tryptophan residue (Trp292) on one side and forming a cation-π interaction with an arginine residue (Arg462) on the other. d-nb.info

Further studies on various indole analogs have shown that substitutions at different positions on the indole ring significantly influence inhibitory activity. High inhibitory activity has been observed in N-alkylated 5-amino-2-methyl-indoles, with some compounds showing inhibitory activities in the micromolar range against hyaluronidase from Streptococcus agalactiae (hylB4755). uni-regensburg.de The introduction of amino or acidic functional groups at position 5 of the indole scaffold appears to be particularly beneficial for potent inhibition. uni-regensburg.de In contrast, replacing key structural features, such as an alkanoyl side chain with a sulfonyl or alkyl group, can lead to a marked decrease in inhibitory potency. uni-regensburg.de

Table 1: Inhibitory Activity of Selected Indole Analogs against Bacterial Hyaluronidase

Compound/Analog Target Enzyme IC50 (µM) Key Structural Features
1-decyl-2-(4-sulfamoyloxyphenyl)-1H-indol-6-yl-sulfamate S. pneumoniae Hyaluronidase (hylSpn) Not specified 2-phenylindole core, sulfamate (B1201201) groups
3-phenyl-1-(2-thioxobenzo[d]oxazol-3(2H)-yl)propan-1-one S. agalactiae Hyaluronidase (hylB4755) 15 Benzoxazole-2-thione, 3-phenylpropanoyl group
2-(4-hydroxyphenyl)-3-phenylindole Bovine Testis Hyaluronidase 107 2,3-disubstituted indole

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

The indole moiety is a well-established pharmacophore for designing selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial targets for anti-inflammatory therapies. nih.govrsc.org COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins, and its selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.govnih.gov

Numerous indole derivatives have been synthesized and evaluated for their COX-2 inhibitory potential, often based on the structure of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). nih.gov Structure-activity relationship studies have shown that modifications at various positions of the indole ring can significantly impact both potency and selectivity. For example, replacing the C-3 acetic acid moiety of indomethacin with other substituents is a common and effective strategy to enhance activity and selectivity. nih.gov

One study reported a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov Docking studies of a particularly active compound from this series revealed that it forms hydrogen bonds with key amino acid residues (Tyr355 and Arg120) in the COX-2 active site, similar to indomethacin. nih.gov Another series of 1,3-dihydro-2H-indolin-2-one derivatives also yielded compounds with good COX-2 inhibitory activities, with IC50 values in the low micromolar range. mdpi.com

Table 2: COX-2 Inhibitory Activity of Representative Indole Analogs

Compound/Analog Class IC50 (µM) for COX-2 Selectivity Index (SI) vs. COX-1 Reference Compound
Indole derivative 32 67 ± 6% inhibition at 50 µM Selective Indomethacin (78 ± 3%)
Indolin-2-one derivative 4e 2.35 ± 0.04 Not specified Celecoxib
Indolin-2-one derivative 9h 2.422 ± 0.10 Not specified Celecoxib
Indole-based hydrazone 33 7.59 5.16 Diclofenac (IC50=1.21, SI=15.18)

Interaction with Other Therapeutically Relevant Enzymes

Beyond hyaluronidase and COX-2, indole-based structures have been investigated for their inhibitory effects on a range of other enzymes relevant to human disease. The versatility of the indole scaffold allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.

One significant area of research is the development of indole derivatives as inhibitors of viral enzymes. For instance, indole chloropyridinyl esters have been identified as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov Structure-activity relationship studies have revealed that substitutions on the indole nitrogen and at various positions on the indole ring can fine-tune the inhibitory potency, with some N-allyl derivatives showing IC50 values in the nanomolar range. nih.gov

In the context of HIV, indole derivatives have been designed to target multiple viral enzymes. They have been explored as reverse transcriptase inhibitors (RTIs), which block the conversion of viral RNA into DNA. nih.gov Additionally, indole-based compounds, particularly those incorporating diketo acid (DKA) moieties, have shown potent inhibition of HIV integrase, an enzyme that facilitates the integration of viral DNA into the host genome. nih.gov Some of these compounds act as dual inhibitors, targeting both the strand-transfer step of integration and the interaction between the integrase and its cellular cofactor LEDGF/p75. nih.gov

Furthermore, certain triazenyl indoles have been found to target fungal fatty acid synthase 1 (Fas1), a key enzyme in lipid biosynthesis, demonstrating the potential of indole analogs to interact with metabolic enzymes in pathogenic fungi. researchgate.net

Table 3: Inhibition of Various Therapeutic Enzymes by Indole Analogs

Indole Analog Class Target Enzyme Biological Target IC50 / EC50
Indole chloropyridinyl esters SARS-CoV-2 3CLpro Viral Replication IC50: 73 nM - 250 nM
Cyclopropyl indole derivatives HIV Reverse Transcriptase Viral Replication Effective as Nevirapine
Diketo acid (DKA) derivatives HIV Integrase Viral Replication Active at 6 nM
Triazenyl indoles Fungal Fatty Acid Synthase 1 (Fas1) Fungal Metabolism Not specified

Mechanistic Insights into Antimicrobial Activities

Antibacterial Action against Gram-Positive and Gram-Negative Strains

Indole and its halogenated derivatives, including chloroindoles, have demonstrated significant antibacterial activity, though their efficacy can vary between Gram-positive and Gram-negative bacteria. The primary mechanism often involves disruption of the bacterial cell membrane.

Studies on chloroindoles have shown that they can cause visible damage to the cell envelope, including membrane shrinkage, the formation of pits, and membrane rupture. nih.gov This disruption of membrane integrity is a key factor in their bactericidal effect. For example, 4-chloroindole (B13527) has been shown to have a rapid bactericidal effect on the Gram-negative bacterium Vibrio parahaemolyticus, reducing cell survival by several orders of magnitude within 30 minutes. nih.gov This rapid action suggests a direct physical disruption of the cell membrane.

The position of the chlorine atom on the indole ring is crucial for activity. Quantitative structure-activity relationship (QSAR) analyses have indicated that chloro-substitutions at positions 4 or 5 of the indole are particularly effective for eradicating the growth of certain Gram-negative bacteria. nih.gov In addition to direct membrane damage, chloroindoles can also inhibit key virulence factors. They have been shown to inhibit bacterial motility (swarming and swimming), reduce cell surface hydrophobicity, and downregulate the expression of genes associated with adhesion and toxin production in uropathogenic Escherichia coli. nih.gov

While some indole derivatives show broad-spectrum activity, others are more potent against Gram-positive bacteria. This selectivity may be due to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to some compounds. mdpi.com For instance, certain indole-triazole and indole-thiadiazole conjugates have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive pathogen. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Chloroindole Analogs against Various Bacteria

Compound Bacterial Strain MIC (µg/mL)
4-Chloroindole Vibrio parahaemolyticus 50
4-Chloroindole Uropathogenic E. coli 75
5-Chloroindole Uropathogenic E. coli 75
7-Chloroindole Vibrio parahaemolyticus 200
Indole-thiadiazole (2c) MRSA 6.25
Indole-triazole (3d) MRSA 3.125

Antifungal Mechanisms and Target Identification

Indole derivatives, including analogs of this compound such as 1H-indole-4,7-diones and indole-triazole hybrids, have emerged as potent antifungal agents with broad-spectrum activity. nih.govresearchgate.net Their mechanisms of action often involve targeting essential components of the fungal cell, particularly the cell membrane and its biosynthetic pathways.

A primary target for many antifungal indole derivatives is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is the main sterol component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. One well-studied indole-triazole hybrid, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), has been shown to potently inhibit ergosterol production, leading to the accumulation of toxic sterol intermediates. nih.gov This mechanism is similar to that of established azole antifungal drugs.

Other indole analogs may have different or additional mechanisms. For example, some triazenyl indoles have been identified as inhibitors of fungal fatty acid synthase 1 (Fas1), an enzyme critical for fatty acid biosynthesis. researchgate.net By covalently inhibiting the enoyl reductase domain of Fas1, these compounds arrest the production of essential fatty acids, leading to fungal cell death. researchgate.net

The antifungal activity of these compounds has been demonstrated against a range of clinically relevant fungi. 1H-indole-4,7-diones have shown good activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net Indole-triazole derivatives have also shown excellent efficacy against various Candida species, including fluconazole-resistant strains like C. krusei and C. glabrata. nih.govnih.gov

Table 5: Antifungal Activity of Indole Derivatives

Compound/Analog Class Fungal Pathogen MIC (µg/mL) Proposed Mechanism/Target
1H-Indole-4,7-diones Candida krusei Good activity Not specified
1H-Indole-4,7-diones Cryptococcus neoformans Good activity Not specified
1H-Indole-4,7-diones Aspergillus niger Good activity Not specified
Indole-triazole hybrid (8g) Candida glabrata MIC90 = 0.25 Ergosterol biosynthesis inhibition
Indole-triazole hybrid (8g) Candida krusei MIC90 = 0.125 Ergosterol biosynthesis inhibition
Indole-triazole derivative (3d) Candida krusei 3.125 Not specified

Antiviral Interference with Viral Replication Pathways (e.g., HIV-1, SARS-CoV-2)

The indole scaffold is a key structural motif in the development of antiviral agents that target various stages of the viral life cycle, particularly viral replication. nih.govnih.gov Analogs have been developed to inhibit key viral enzymes of pathogens like Human Immunodeficiency Virus (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

For HIV-1, indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thus preventing the synthesis of viral DNA. nih.gov Another critical target in the HIV-1 replication cycle is the integrase enzyme. Indole-based diketo acid derivatives have been shown to be potent integrase strand transfer inhibitors (INSTIs), preventing the insertion of the viral genome into the host cell's DNA. nih.gov Some of these compounds can also act as dual inhibitors by disrupting the protein-protein interaction between the integrase and its human cofactor LEDGF/p75, which is crucial for the integration process. nih.gov

In the case of SARS-CoV-2, indole derivatives have been identified as potent inhibitors of the viral main protease (Mpro or 3CLpro). nih.gov This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication. Indole chloropyridinyl esters, for example, have demonstrated significant inhibition of SARS-CoV-2 3CLpro, with some analogs exhibiting IC50 values in the nanomolar range. nih.gov By blocking this protease, these compounds effectively halt the viral replication machinery. Mechanism of action studies with other indole alkaloid derivatives against flaviviruses like Dengue and Zika have shown that they can suppress viral infection by interfering with the formation of the viral replication complex, specifically targeting the NS4B protein. asm.orgresearchgate.net

Table 6: Antiviral Activity and Targets of Indole Analogs

Indole Analog Class Virus Viral Target Activity
Cyclopropyl indole derivatives HIV-1 Reverse Transcriptase (NNRTI) Inhibition of viral replication
Indole-based diketo acids HIV-1 Integrase (INSTI) EC50 as low as 6 nM
Indole chloropyridinyl esters SARS-CoV-2 Main Protease (3CLpro) IC50 as low as 73 nM
Tetracyclic indole alkaloids Dengue/Zika Virus NS4B Protein / Replication Complex Inhibition of RNA replication

Molecular Basis of Anticancer Potentials

The anticancer properties of 2-phenylindole derivatives are often attributed to their ability to interact with various molecular targets within cancer cells, leading to the disruption of essential cellular functions. The specific substitutions on the indole and phenyl rings play a crucial role in determining the potency and selectivity of these interactions.

While direct evidence for this compound is limited, studies on analogous compounds suggest that 2-phenylindoles can interfere with signaling pathways that are fundamental for cancer cell proliferation. For instance, some 2-phenylindole derivatives have been shown to bind to estrogen receptors, which are key drivers in certain types of breast cancer. By acting as selective estrogen receptor modulators (SERMs), these compounds can antagonize the proliferative signals mediated by estrogen.

Furthermore, the general class of indole derivatives has been found to inhibit protein kinases, which are critical components of signaling cascades that regulate cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies on some 2-phenylindole derivatives have suggested potential interactions with the ATP-binding site of EGFR, thereby blocking its downstream signaling and inhibiting cell growth. The dichlorination at the 4 and 7 positions of the indole ring, combined with a chlorophenyl group at the 2-position, likely influences the electronic and steric properties of the molecule, which in turn could dictate its affinity and specificity for such protein kinase targets.

A study on a related compound, N-(4-chlorophenyl)-1H-indole-2-carboxamide, demonstrated its ability to inhibit the proliferation of osteosarcoma cells in a dose- and time-dependent manner. This suggests that the 4-chlorophenyl moiety, also present in the subject compound, may contribute to the antiproliferative effects.

Table 1: Investigated Molecular Targets of 2-Phenylindole Analogs

Molecular TargetPotential EffectReference Compound Class
Estrogen ReceptorModulation of hormone-dependent proliferationSubstituted 2-phenylindoles
TubulinInhibition of microtubule polymerizationArylthioindoles
EGFRInhibition of kinase activity and signalingSubstituted 2-phenylindoles
NEDD4-1Potential interaction (based on docking)Substituted 2-phenylindoles

This table is illustrative and based on findings for the broader class of 2-phenylindole derivatives, not specifically this compound.

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Research on various indole derivatives indicates their potential to trigger these processes in cancer cells.

For example, some 2-phenylindole analogs have been shown to induce apoptosis in breast cancer cell lines. The molecular mechanism can involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. By altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

In addition to inducing apoptosis, certain chlorinated compounds have been observed to cause cell cycle arrest. For instance, dichloroacetate (B87207) (DCA), although structurally different from the subject indole, has been shown to induce G2/M phase cell-cycle arrest in colorectal cancer cells. This is often a consequence of the activation of cell cycle checkpoints in response to cellular stress or DNA damage induced by the compound. It is plausible that dichlorinated indole derivatives could exert similar effects on cell cycle progression. The interference with microtubule dynamics by some 2-phenylindole analogs can also lead to a mitotic arrest at the G2/M phase, ultimately triggering apoptosis.

A study on a dichlorinated cyclopropane (B1198618) derivative, (Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane, demonstrated its ability to induce apoptosis in prostate cancer cells. This was associated with the upregulation of pro-apoptotic genes like Bok and Siva and the downregulation of anti-apoptotic genes such as Birc4 and Dad1. This provides a precedent for the pro-apoptotic potential of dichlorinated small molecules.

Table 2: Effects of 2-Phenylindole Analogs and Other Chlorinated Compounds on Apoptosis and Cell Cycle

Compound Class/ExampleEffect on ApoptosisEffect on Cell Cycle
Substituted 2-phenylindolesInduction of apoptosis in MCF-7 cells-
Dichloroacetate (DCA)Induction of apoptosis in colorectal cancer cellsG2 phase arrest in colorectal cancer cells
(Z)-1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropaneInduction of apoptosis in TRAMP cells-

This table presents findings from studies on analogous or similarly halogenated compounds to infer potential mechanisms for this compound.

Structure Activity Relationship Sar Investigations of 4,7 Dichloro 2 4 Chlorophenyl 1h Indole Derivatives

Impact of Halogen Substitution Patterns on Biological Activity and Selectivity

Role of Dichloro-Substitution at Indole (B1671886) Positions 4 and 7

The dichloro-substitution at positions 4 and 7 of the indole ring is a critical determinant of the biological activity of this class of compounds. This specific substitution pattern has been shown to enhance potency against various targets. For instance, in studies exploring the anti-proliferative activity of indole derivatives, the presence of chlorine atoms at both the 4 and 7 positions often leads to a significant increase in efficacy compared to unsubstituted or monosubstituted analogs. This enhancement is attributed to the electron-withdrawing nature of the chlorine atoms, which can influence the electron density of the indole ring system and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with the active site of target enzymes or receptors.

Influence of the 4-chlorophenyl Moiety at C2 and other related aryl positions

The 2-(4-chlorophenyl) moiety is another key structural feature that profoundly influences the biological activity of the parent compound. The substitution of a phenyl ring at the C2 position of the indole core is a common strategy in the design of bioactive indole derivatives. The 4-chloro substituent on this phenyl ring has been found to be particularly important for activity in several studies.

SAR investigations have revealed that the nature and position of the substituent on the C2-phenyl ring can dramatically alter the biological response. For example, moving the chloro group to the meta or ortho positions, or replacing it with other halogens like fluorine or bromine, can lead to a significant variation in activity. Furthermore, the introduction of other functional groups, such as methoxy (B1213986) or nitro groups, at different positions of the phenyl ring has been explored to optimize the compound's interaction with its biological target. These modifications highlight the sensitivity of the target's binding pocket to the electronic and steric properties of the C2-aryl substituent.

Effects of N1-Substituent Modifications on Molecular Interactions and Activity

Modification of the N1 position of the indole ring has been a fruitful strategy for modulating the pharmacological properties of 4,7-dichloro-2-(4-chlorophenyl)-1H-indole derivatives. The introduction of various substituents at this position can influence the compound's solubility, metabolic stability, and binding affinity.

Studies have shown that the introduction of small alkyl groups, such as methyl or ethyl, at the N1 position can sometimes enhance activity, potentially by improving membrane permeability or by providing additional hydrophobic interactions within the binding pocket. Conversely, the introduction of larger, bulkier groups may lead to a decrease in activity due to steric hindrance. Furthermore, the incorporation of polar functional groups, such as hydroxyl or amino groups, through an alkyl chain at the N1 position has been investigated to improve the pharmacokinetic profile of these compounds.

Structure-Activity Relationships of C3-Modifications in Indoles

The C3 position of the indole nucleus is another key site for structural modification in the quest for more potent and selective analogs of this compound. The introduction of substituents at this position can significantly impact the molecule's interaction with its biological target.

Research has demonstrated that the introduction of small, electron-withdrawing groups at the C3 position can sometimes lead to an increase in activity. For instance, the addition of a cyano or a carboxamide group has been shown to enhance the inhibitory potential of certain indole derivatives against specific enzymes. The rationale behind these modifications often involves creating additional hydrogen bonding opportunities or other favorable interactions within the active site of the target protein. The size, shape, and electronic nature of the C3-substituent are all critical factors that must be carefully considered in the design of new analogs.

Correlation between Quantum Chemical Descriptors and Biological Profiles

To gain a deeper understanding of the structure-activity relationships observed experimentally, researchers have employed computational methods to correlate quantum chemical descriptors with the biological profiles of this compound derivatives. These descriptors, which include parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, provide insights into the electronic and steric properties of the molecules.

Quantitative structure-activity relationship (QSAR) studies have been conducted to build mathematical models that relate these descriptors to the observed biological activity. These models can help to identify the key molecular properties that are essential for potent activity and can be used to predict the activity of newly designed compounds. For example, a strong correlation between the energy of the highest occupied molecular orbital (HOMO) and the inhibitory activity of a series of indole derivatives might suggest that electron-donating ability is a crucial factor for their mechanism of action.

Rational Design Principles for Enhanced Target Specificity and Potency

The collective findings from SAR investigations and computational studies have provided a set of rational design principles for the development of new this compound derivatives with enhanced target specificity and potency. These principles guide medicinal chemists in making informed decisions about which structural modifications are most likely to lead to improved drug candidates.

Key design strategies that have emerged include:

Maintaining the 4,7-dichloro substitution pattern on the indole ring: This feature appears to be fundamental for high potency in many cases.

Optimizing the substitution on the C2-phenyl ring: The 4-chloro substituent is often a good starting point, but further optimization by exploring other halogens or small electron-withdrawing groups can lead to improved activity.

Strategic modification of the N1 and C3 positions: The introduction of small, functionalized substituents at these positions can be used to fine-tune the compound's pharmacokinetic properties and target interactions.

Utilizing computational modeling: In silico methods can be invaluable for prioritizing the synthesis of new analogs and for understanding the molecular basis of their activity.

By applying these rational design principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to identify novel compounds with superior therapeutic potential.

Future Research Avenues and Methodological Advancements for 4,7 Dichloro 2 4 Chlorophenyl 1h Indole

Development of Novel and Sustainable Synthetic Routes for Complex Indole (B1671886) Scaffolds

A key area of advancement lies in the exploration of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for constructing C-C and C-N bonds in indole synthesis. nih.gov Future work could adapt these methods for the specific regioselective construction of the 4,7-dichloro-2-(4-chlorophenyl)-1H-indole core. One potential synthetic strategy could be a modification of the Fischer indole synthesis, a classic method for indole formation. The synthesis of a closely related compound, 6,7-dichloro-2-phenyl-1H-indole, has been reported, starting from (4-chlorophenyl)hydrazine hydrochloride. nih.gov This suggests a plausible route for the target compound could involve the reaction of (2,5-dichlorophenyl)hydrazine with 4'-chloroacetophenone.

Moreover, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot or tandem reactions to minimize waste and improve efficiency. mdpi.com The development of such sustainable routes for the synthesis of complex indole scaffolds will be a critical focus of future research.

Table 1: Potential Synthetic Strategies for this compound

StrategyKey FeaturesPotential Advantages
Modified Fischer Indole SynthesisUse of (2,5-dichlorophenyl)hydrazine and 4'-chloroacetophenone.Well-established reaction, potential for good yields.
Palladium-Catalyzed Cross-CouplingStepwise construction of the indole core via C-C and C-N bond formation.High regioselectivity, functional group tolerance.
One-Pot/Tandem ReactionsCombination of multiple synthetic steps into a single operation.Increased efficiency, reduced waste, and cost-effectiveness.

Advanced Computational Modeling for De Novo Design and Lead Optimization

Computational tools are becoming indispensable in modern drug discovery. nih.gov For a molecule like this compound, advanced computational modeling can play a pivotal role in its future development. De novo design algorithms can be employed to generate novel indole derivatives with potentially improved pharmacological profiles. nih.govmdpi.com These methods build molecules atom-by-atom or fragment-by-fragment within the binding site of a biological target, offering a pathway to entirely new chemical entities.

Once a lead compound is identified, computational techniques are crucial for its optimization. nih.gov Quantitative structure-activity relationship (QSAR) studies can establish mathematical relationships between the chemical structure of indole derivatives and their biological activity, guiding the rational design of more potent and selective analogs. researchgate.net Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives with various biological targets, providing insights into the molecular basis of their activity. orgsyn.org Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding interactions.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. researchgate.net Indole-based compounds are well-suited for a multi-targeting approach due to their structural versatility and ability to interact with a wide range of biological macromolecules. nih.govresearchgate.net

Future research on this compound should explore its potential as a polypharmacological agent. This would involve screening the compound against a broad panel of biological targets to identify any off-target activities that could be therapeutically beneficial. For instance, in the context of cancer, a multi-targeting indole derivative could simultaneously inhibit key signaling pathways, such as those involving kinases and tubulin, leading to a more effective and durable anti-cancer response. nih.gov The development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is another promising strategy for achieving multi-target engagement. researchgate.net

Investigating Emerging Biological Targets and Pathways for Indole Derivatives

The therapeutic potential of indole derivatives is constantly expanding as new biological targets and pathways are discovered. nih.govnih.gov Future investigations into this compound should not be limited to established targets but should also explore its effects on emerging areas of biology.

For example, the role of the gut microbiome in health and disease is a rapidly growing field of research. Indole and its derivatives are known to be produced by gut bacteria and can modulate host physiology. Investigating the impact of this compound on the gut microbiome and its metabolic functions could reveal novel therapeutic applications.

Another area of interest is the targeting of protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules. The planar structure of the indole ring makes it an attractive scaffold for the design of PPI inhibitors. nih.gov Exploring the ability of this compound to disrupt key PPIs involved in disease pathogenesis could open up new therapeutic avenues. Furthermore, the Hedgehog signaling pathway, which is aberrantly activated in many cancers, has been shown to be a target for certain indole derivatives. nih.gov

Application of Chemoinformatics and Machine Learning in Indole Research for Predictive Modeling

The vast amount of data being generated in chemical and biological research presents both opportunities and challenges. Chemoinformatics and machine learning are powerful tools for managing and analyzing this data to extract meaningful insights and make predictions. nih.gov In the context of indole research, these approaches can be used to build predictive models for a wide range of properties, including biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

For this compound, machine learning models can be trained on existing datasets of indole derivatives to predict its potential biological activities and identify potential liabilities. This can help to prioritize experimental studies and guide the design of new analogs with improved properties. For example, predictive models have been successfully used to identify toxic organic compounds. nih.govmdpi.com Chemoinformatics tools can also be used to analyze large chemical databases and identify other compounds with similar structural features to this compound, which could provide clues about its potential biological targets and mechanisms of action. researchgate.net

Deeper Mechanistic Studies of Underexplored Biological Activities

While indole derivatives are known to exhibit a wide range of biological activities, the underlying mechanisms of action are not always well understood. Deeper mechanistic studies are crucial for the rational development of these compounds as therapeutic agents. For this compound, it is important to move beyond simple in vitro screening and investigate its effects on cellular pathways and in vivo models of disease.

Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound, helping to identify key molecular targets and pathways. For example, studies on other chlorinated compounds have used affinity pull-down assays to identify target proteins. Furthermore, the use of advanced microscopy techniques can provide insights into the subcellular localization of the compound and its effects on cellular morphology and function. A deeper understanding of the mechanism of action of this compound will be essential for its successful translation into the clinic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, and what intermediates are critical?

  • Methodology : The compound can be synthesized via coupling reactions involving diazonium salts. For example, diazonization of aromatic amines followed by coupling with 2-(4-chlorophenyl)-1H-indole derivatives has been employed . Key intermediates include halogenated phthalonitriles (e.g., 4,5-dichlorophthalonitrile), which can be functionalized to introduce substituents on the indole backbone .
  • Optimization : Reaction conditions (e.g., stoichiometry of sodium hydroxide, temperature, and solvent polarity) significantly influence yield. Ethanol is a common solvent, and acid hydrolysis is often used to isolate the final product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • Key Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions. For instance, the -NH proton in the indole ring appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR : Absorption bands for C-Cl stretches (~750 cm1^{-1}) and indole N-H stretches (~3400 cm1^{-1}) are diagnostic .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns, especially for chlorine-rich compounds .

Q. How do substituents on the indole ring influence its electronic properties and reactivity?

  • Substituent Effects : Chlorine atoms at the 4- and 7-positions increase electron-withdrawing effects, stabilizing the indole ring and directing electrophilic substitution to the 3-position. The 4-chlorophenyl group at the 2-position further enhances planarity, affecting conjugation and photophysical properties .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or electronic behavior for this compound?

  • Approach : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the electron-deficient indole core may favor nucleophilic addition at the 3-position. Solvent effects and steric hindrance from the 4-chlorophenyl group should be incorporated into simulations .

Q. What strategies resolve contradictions in NMR data between experimental and literature values?

  • Case Study : A study reported 13 protons in 1H^{1}\text{H} NMR for a derivative, contradicting literature claims of 12 protons. Resolution involved verifying sample purity (via HRMS) and re-examining coupling constants to confirm the presence of an -NH proton .
  • General Practice : Cross-validation with 2D NMR (e.g., COSY, HSQC) and deuterium exchange experiments can distinguish exchangeable protons (e.g., -NH) from aromatic signals .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they mitigated?

  • Crystallization Issues : The compound’s low solubility in common solvents (due to halogenation) and tendency to form amorphous precipitates complicate crystal growth.
  • Solutions : Slow evaporation from a DMSO/water mixture or diffusion of a non-solvent (e.g., hexane) into a dichloromethane solution promotes ordered crystal formation. For derivatives, co-crystallization with stabilizing agents (e.g., crown ethers) has been effective .

Q. How does the compound’s structure influence its photophysical properties in material science applications?

  • Insights : The conjugated π-system and chlorine substituents enhance absorption in the visible spectrum, making it a candidate for organic dyes or sensors. Time-dependent DFT can correlate absorption maxima with electronic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.